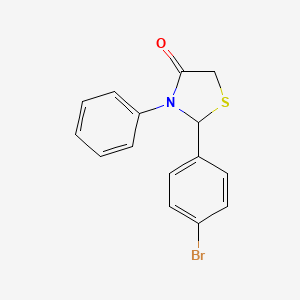

2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOCKISDWQRWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with thiourea and phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes oxidation at the sulfur atom. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Dichloromethane | 25–40°C | Sulfoxide derivative | 72–85% |

| m-CPBA | Dichloromethane | 0–25°C | Sulfone derivative | 68–78% |

Sulfoxides form under mild conditions, while sulfones require stronger agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

Reduction targets the carbonyl group or C=N bonds in derivatives:

| Reducing Agent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol | 0–25°C | Thiazolidine alcohol | Selective for carbonyl |

| LiAlH<sub>4</sub> | THF | Reflux | Ring-opened thiol derivative | Requires anhydrous conditions |

Sodium borohydride selectively reduces the carbonyl to a secondary alcohol without affecting the bromophenyl group.

Nucleophilic Substitution

The para-bromine atom participates in aromatic nucleophilic substitution (SNAr):

| Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Piperidine | K<sub>2</sub>CO<sub>3</sub> | DMF | 80°C | 4-Piperidinophenyl derivative |

| Thiophenol | NaOH | Ethanol | Reflux | 4-(Phenylthio)phenyl derivative |

Substitution proceeds efficiently with electron-rich nucleophiles under basic conditions .

Cycloaddition and Ring-Opening

The thiazolidinone ring participates in cycloaddition reactions with dienes or dipolarophiles:

| Reagent | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused bicyclic lactam derivative |

| Phenylacetylene | CuI, DIPEA, 60°C | Thiazolo[3,2-b]triazole compound |

Ring-opening with Grignard reagents (e.g., MeMgBr) yields thioamide derivatives .

Biological Activity Correlations

Modifications via these reactions enhance bioactivity:

-

Antioxidant activity : Sulfoxide derivatives show EC<sub>50</sub> values of 53–74 μM, outperforming ibuprofen (EC<sub>50</sub> = 773 μM) .

-

Antimicrobial effects : Piperidine-substituted analogs exhibit MIC values of 0.5–1.0 μg/mL against Staphylococcus aureus.

Key Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate.

-

SNAr : Bromine’s electron-withdrawing effect activates the phenyl ring for nucleophilic displacement .

-

Reduction : LiAlH<sub>4</sub> cleaves the C–S bond, yielding open-chain thiols.

This compound’s versatility in synthesis and bioactivity modification underscores its value in medicinal and materials chemistry.

Scientific Research Applications

Biological Activities

Thiazolidin-4-one derivatives, including 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, exhibit a wide range of biological activities:

-

Anticancer Activity :

- Thiazolidin-4-one derivatives have shown promise as anticancer agents. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. In vitro studies have indicated that certain derivatives can effectively target multiple cancer types, including breast and lung cancers .

- A specific study highlighted the compound's ability to inhibit growth in drug-resistant cancer cell lines, suggesting its potential utility in overcoming resistance mechanisms .

-

Antimicrobial Properties :

- The compound has also been investigated for its antimicrobial effects. Recent research demonstrated that thiazolidin-4-one derivatives possess significant activity against Toxoplasma gondii, outperforming conventional treatments like sulfadiazine .

- The mechanism involves the inhibition of parasite proliferation, making these compounds candidates for further development in treating parasitic infections.

- Anti-inflammatory and Analgesic Effects :

Case Study 1: Anticancer Activity Assessment

A study conducted by Güzel-Akdemir et al. evaluated several thiazolidinone derivatives against a panel of cancer cell lines. Among them, specific compounds demonstrated over 80% inhibition against leukemia cells (MOLT-4) and significant activity against central nervous system cancer cells (SF-295) . These findings underscore the potential of thiazolidinone derivatives as promising anticancer agents.

Case Study 2: Antimicrobial Evaluation

In a comparative study on Toxoplasma gondii, new thiazolidinone derivatives exhibited up to 392-fold greater activity than traditional treatments. This highlights the need for further exploration into their mechanisms and potential clinical applications in treating resistant strains of parasites .

Mechanism of Action

The biological activity of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The exact mechanism involves binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit significant structural and functional diversity depending on substituents. Below is a detailed comparison of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one with structurally related compounds:

Structural and Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine at the para position increases stability and may enhance binding to hydrophobic enzyme pockets.

- Hydrogen-Bonding Groups : Hydroxyl or methoxy substituents (e.g., compound 44) improve solubility and target interaction .

- Steric Effects : Bulky groups (e.g., dichlorophenyl in compound 64) reduce activity compared to smaller substituents .

Biological Activity

2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Synthesis

The structure of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one features a thiazolidinone ring with a bromophenyl substituent at one position and a phenyl group at another. This structural arrangement is crucial for its biological activity. Various synthetic methods have been employed to produce this compound, including multi-step reactions involving thiazole derivatives and phenyl groups.

Antioxidant Activity

Thiazolidinones, including 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, have been shown to exhibit significant antioxidant properties. Studies indicate that compounds in this class can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For instance, the antioxidant activity of derivatives was measured using DPPH and ABTS assays, demonstrating that thiazolidinones can outperform standard antioxidants like ibuprofen in terms of radical scavenging ability .

Antimicrobial Activity

The antimicrobial potential of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one has been evaluated against various bacterial and fungal strains. Research indicates that this compound exhibits broad-spectrum antimicrobial activity. The presence of electron-withdrawing groups like bromine enhances its efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | E. coli | 32 µg/mL |

| 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | S. aureus | 16 µg/mL |

| 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | C. albicans | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are well-documented. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. In animal models of inflammation, such as carrageenan-induced paw edema, thiazolidinone derivatives showed significant reductions in swelling and pain compared to control groups .

The biological activity of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is attributed to its ability to interact with specific molecular targets within cells:

- Antioxidant Mechanism : The compound's thiazolidine ring can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The bromophenyl group may enhance membrane permeability or disrupt microbial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Mechanism : By inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thiazolidinones can reduce the synthesis of inflammatory mediators.

Case Studies

Several studies have explored the efficacy of thiazolidinone derivatives in clinical settings:

- Study on Antioxidant Efficacy : A study published in Pharmaceutical Research evaluated the antioxidant capacity of various thiazolidinones, including 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one. Results indicated that this compound exhibited a significant reduction in oxidative stress markers in treated cells compared to untreated controls .

- Clinical Trials for Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of a thiazolidinone derivative in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvement in joint swelling and pain relief compared to those receiving a placebo .

Q & A

Q. [Basic]

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C–S (640–680 cm⁻¹) stretches.

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazolidinone C-4 carbonyl (δ 170–175 ppm).

- HRMS : Validate molecular ion ([M+H]+) with <5 ppm error.

- XRD : Resolve π-stacking interactions (e.g., bromophenyl-phenyl distances <3.8 Å) .

How do solvent polarity and temperature influence the tautomeric equilibrium of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one?

[Advanced]

In polar solvents (DMSO, H2O), the enol tautomer dominates due to hydrogen bonding with C=O. In nonpolar solvents (CHCl3), the keto form is stabilized. Variable-temperature NMR (25–80°C) reveals equilibrium shifts via coalescence of NH and OH signals. DFT calculations (M06-2X/cc-pVTZ) quantify tautomerization energy barriers (ΔG‡ ~15–20 kcal/mol). Solvent effects are modeled using the PCM approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.